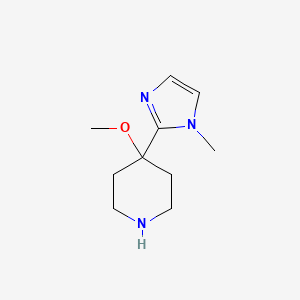

4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine

Description

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

4-methoxy-4-(1-methylimidazol-2-yl)piperidine |

InChI |

InChI=1S/C10H17N3O/c1-13-8-7-12-9(13)10(14-2)3-5-11-6-4-10/h7-8,11H,3-6H2,1-2H3 |

InChI Key |

GEVNPNLPUFXKGE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C2(CCNCC2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine can be achieved through various synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a condensation reaction between glyoxal, ammonia, and an aldehyde . Another approach is the Wallach synthesis, which involves the dehydrogenation of imidazolines . The reaction conditions typically require a polar solvent and a catalyst to facilitate the formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The imidazole ring is particularly reactive due to the presence of nitrogen atoms, which can participate in nucleophilic and electrophilic reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or dichloromethane to dissolve the reactants and facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolone derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring, enhancing the compound’s biological activity .

Scientific Research Applications

4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study enzyme activity and protein interactions. In medicine, it has potential therapeutic applications due to its antibacterial, antifungal, and anticancer properties . Additionally, the compound is used in the development of new drugs and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in the active site of enzymes, inhibiting their activity. This interaction disrupts essential biochemical pathways, leading to the compound’s therapeutic effects . The piperidine ring enhances the compound’s binding affinity and selectivity for its targets, making it a potent bioactive molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(1-Methyl-1H-Imidazol-2-yl)Piperidine Derivatives

4-(1-Methyl-1H-Imidazol-2-yl)Piperidine Dihydrochloride

- Structure : Lacks the 4-methoxy group present in the target compound.

- Molecular Weight : Similar to the target compound but lower due to the absence of methoxy (CAS: 1084341-80-9) .

- Synthesis : Likely involves direct coupling of imidazole to piperidine, avoiding methoxylation steps required for the target compound.

2-(1-Methyl-1H-Imidazol-2-yl)Piperidine

Sulfonyl-Substituted Analogues

- 4-((1-Methyl-1H-Imidazol-2-yl)Sulfonyl)Piperidine Hydrochloride

Fused Heterocyclic Systems

- Ethyl 6-Amino-5-Cyano-2-Methyl-4-(1-Methyl-1H-Imidazol-2-yl)-4H-Pyran-3-Carboxylate Structure: Imidazole fused to a pyran ring, creating a rigid scaffold. Activity: Demonstrated potent acetylcholinesterase inhibition (IC50 < 1 μM) due to dual binding via imidazole and pyran moieties .

Pharmacological and Physicochemical Properties

- Lipophilicity : The methoxy group in the target compound increases LogP compared to sulfonyl derivatives, favoring CNS penetration.

- Solubility : Sulfonyl and hydrochloride salt forms improve aqueous solubility but may limit tissue distribution .

Biological Activity

4-Methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxy group and an imidazole moiety. This specific structure is believed to contribute to its biological activities, particularly its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various piperidine derivatives, including this compound. For instance, related compounds have demonstrated significant inhibitory effects on cancer cell lines.

The imidazole ring is known for its role in enhancing the binding affinity to various receptors, which may explain the observed anticancer effects.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory pathways are of great interest. The anti-inflammatory potential of similar piperidine derivatives has been documented, suggesting that this compound may exhibit comparable effects.

Studies have indicated that derivatives with similar structures can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

| Compound | Activity | IC50 (nM) | Reference |

|---|---|---|---|

| 4-Methoxy Derivative | COX Inhibition | 3.8 (Fmlp-Ome) | |

| Imidazole Derivative | IL8-Induced Chemotaxis | 1.2 |

Antimicrobial Activity

The antimicrobial properties of imidazole-containing compounds have been extensively studied. While specific data on this compound is limited, similar compounds have shown promising antibacterial and antifungal activities.

Case Studies

Several case studies have explored the biological activities of related compounds:

- Antitumor Activity : A study evaluated the antitumor effects of piperidine derivatives in vitro, revealing significant apoptosis induction in cancer cells.

- Neuroprotective Effects : Research has indicated that certain piperidine derivatives could protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Piperidine Ring : Essential for biological activity due to its ability to interact with various receptors.

- Methoxy Group : Enhances lipophilicity, improving membrane permeability.

- Imidazole Moiety : Increases binding affinity to target proteins involved in cancer progression and inflammation.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step pathways, such as nucleophilic substitution of halogenated piperidine derivatives with methoxy-imidazole precursors. Key steps include:

-

Step 1 : Reaction of 4-chloropiperidine with 1-methyl-1H-imidazole-2-thiol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C to form the sulfonyl intermediate .

-

Step 2 : Methoxylation via nucleophilic substitution using sodium methoxide in methanol under reflux .

-

Optimization : Monitor yields via HPLC and adjust solvent polarity (e.g., DMSO for slower kinetics) to reduce side reactions. Use catalytic agents like DMAP to enhance regioselectivity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 90°C | 65–70 | ≥95% |

| 2 | NaOMe, MeOH, reflux | 80–85 | ≥98% |

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., methoxy singlet at δ 3.2–3.4 ppm, piperidine ring protons at δ 2.8–3.1 ppm) .

- FT-IR : Confirm C-O (methoxy) stretch at ~1250 cm⁻¹ and N-H (imidazole) at ~3400 cm⁻¹ .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 237.3 (calculated for C₁₀H₁₇N₃O) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the 3D conformation and binding affinity of this compound in biological systems?

- Methodological Answer :

-

Molecular Dynamics (MD) : Simulate solvation effects in water using AMBER or GROMACS to model piperidine ring flexibility and imidazole protonation states .

-

Docking Studies : Use AutoDock Vina to predict interactions with targets like histamine receptors (e.g., H₁R/H₄R), focusing on the imidazole moiety’s role in hydrogen bonding .

-

Quantum Mechanics (QM) : Calculate electron density maps (DFT/B3LYP) to assess charge distribution at the methoxy group, influencing pharmacophore alignment .

- Data Table :

| Parameter | Value (MD Simulation) |

|---|---|

| Solvent (Water) RMSD | 1.2 Å |

| Predicted ΔG (H₁R binding) | -8.9 kcal/mol |

Q. How can researchers resolve discrepancies in pharmacological activity data across different in vitro assays?

- Methodological Answer :

- Assay Design : Standardize cell lines (e.g., HEK293 for receptor studies) and control for pH-dependent imidazole protonation, which affects membrane permeability .

- Data Normalization : Use Z-factor scoring to distinguish true activity from artifacts in high-throughput screens .

- Contradiction Analysis : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics directly, avoiding false positives from fluorescent probes .

Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during methoxylation, reducing side-product formation .

- Chiral Resolution : Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures, achieving >99% ee .

- Process Analytics : In-line PAT (Process Analytical Technology) tools like Raman spectroscopy enable real-time monitoring of intermediate purity .

Methodological Challenges and Solutions

Q. How to address instability of the methoxy group under acidic conditions during storage?

- Solution :

- Formulation : Lyophilize the compound with cyclodextrin-based excipients to protect against hydrolysis .

- Storage : Maintain pH 7.4 buffers and store at -20°C in amber vials to prevent photodegradation .

Q. What in vitro assays are most reliable for evaluating antimicrobial activity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.